molecular formula C18H24N4O3 B2386719 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396809-03-2

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No. B2386719
CAS RN: 1396809-03-2
M. Wt: 344.415
InChI Key: RCUILLWCORGVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea, also known as EPCU, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further research.

Mechanism of Action

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea works by inhibiting the activity of a specific enzyme called 5-lipoxygenase (5-LOX). This enzyme is involved in the production of inflammatory mediators and has been implicated in the development of various diseases. By inhibiting 5-LOX, this compound may help to reduce inflammation and prevent the progression of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include reducing the production of inflammatory mediators, inhibiting cancer cell growth, and improving glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea in lab experiments is its specificity for 5-LOX. This makes it a useful tool for studying the role of this enzyme in disease development. However, one limitation is that this compound may not be effective in all types of cancer or inflammation, and further research is needed to determine its optimal use.

Future Directions

There are several potential future directions for research on 1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea. These include:
1. Further preclinical studies to determine the optimal dosage and administration route for this compound in different disease models.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Studies to investigate the potential use of this compound in combination with other drugs or therapies.
4. Research to identify other targets or pathways that may be affected by this compound, and to determine its potential use in other diseases.
In conclusion, this compound is a promising compound that has shown potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action, optimal use, and potential side effects.

Synthesis Methods

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method may vary depending on the specific laboratory and equipment used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea has been studied for its potential use in the treatment of cancer, diabetes, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-24-15-9-7-14(8-10-15)20-17(23)21-18(11-5-4-6-12-18)16-19-13(2)22-25-16/h7-10H,3-6,11-12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUILLWCORGVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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